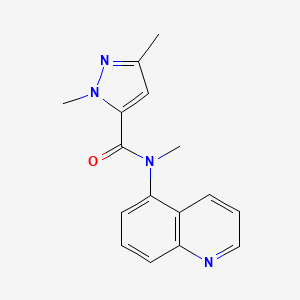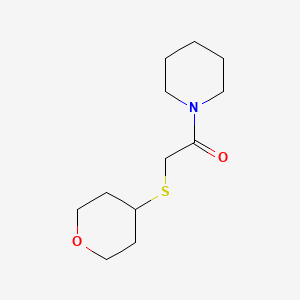![molecular formula C18H16N4O2 B7630982 N-[(2-methoxyphenyl)-pyridin-2-ylmethyl]pyrazine-2-carboxamide](/img/structure/B7630982.png)
N-[(2-methoxyphenyl)-pyridin-2-ylmethyl]pyrazine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(2-methoxyphenyl)-pyridin-2-ylmethyl]pyrazine-2-carboxamide, also known as MP-10, is a chemical compound that has been the focus of extensive scientific research due to its potential therapeutic properties. MP-10 has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for the treatment of various diseases.
Mécanisme D'action
The exact mechanism of action of N-[(2-methoxyphenyl)-pyridin-2-ylmethyl]pyrazine-2-carboxamide is not fully understood, but it is thought to act by inhibiting the activity of certain enzymes involved in cellular signaling pathways. This inhibition may lead to the suppression of tumor growth and the protection of neuronal cells against oxidative stress.
Biochemical and Physiological Effects:
N-[(2-methoxyphenyl)-pyridin-2-ylmethyl]pyrazine-2-carboxamide has been found to exhibit a range of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been found to inhibit the activity of certain enzymes involved in cellular signaling pathways, which may contribute to its antitumor activity. In neuronal cells, N-[(2-methoxyphenyl)-pyridin-2-ylmethyl]pyrazine-2-carboxamide has been found to have a protective effect against oxidative stress, which is thought to be due to its ability to scavenge free radicals.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-[(2-methoxyphenyl)-pyridin-2-ylmethyl]pyrazine-2-carboxamide in lab experiments is its potential therapeutic properties. Its ability to induce apoptosis in cancer cells and protect neuronal cells against oxidative stress make it a promising candidate for the development of new drugs. However, one limitation is that the exact mechanism of action is not fully understood, which makes it difficult to optimize its use in lab experiments.
Orientations Futures
There are several future directions for research on N-[(2-methoxyphenyl)-pyridin-2-ylmethyl]pyrazine-2-carboxamide. One area of focus could be on optimizing its use as a potential anticancer drug. Another area of focus could be on further elucidating its mechanism of action, which would help to optimize its use in lab experiments. Additionally, research could be conducted on the potential neuroprotective properties of N-[(2-methoxyphenyl)-pyridin-2-ylmethyl]pyrazine-2-carboxamide and its potential use in the treatment of neurodegenerative diseases.
Méthodes De Synthèse
The synthesis of N-[(2-methoxyphenyl)-pyridin-2-ylmethyl]pyrazine-2-carboxamide involves the reaction of 2-bromo-1-(2-methoxyphenyl)ethanone with 2-pyridylboronic acid in the presence of a palladium catalyst to form 2-(2-methoxyphenyl)-1-(pyridin-2-yl)ethanone. This intermediate is then reacted with pyrazine-2-carboxylic acid and triethylamine to yield N-[(2-methoxyphenyl)-pyridin-2-ylmethyl]pyrazine-2-carboxamide.
Applications De Recherche Scientifique
N-[(2-methoxyphenyl)-pyridin-2-ylmethyl]pyrazine-2-carboxamide has been the subject of numerous scientific studies due to its potential therapeutic properties. One study found that N-[(2-methoxyphenyl)-pyridin-2-ylmethyl]pyrazine-2-carboxamide exhibited antitumor activity in vitro against several different cancer cell lines, including lung, breast, and colon cancer cells. Another study found that N-[(2-methoxyphenyl)-pyridin-2-ylmethyl]pyrazine-2-carboxamide had a protective effect against oxidative stress in neuronal cells, suggesting that it may have neuroprotective properties.
Propriétés
IUPAC Name |
N-[(2-methoxyphenyl)-pyridin-2-ylmethyl]pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O2/c1-24-16-8-3-2-6-13(16)17(14-7-4-5-9-20-14)22-18(23)15-12-19-10-11-21-15/h2-12,17H,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXHXXKSPAJIMFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(C2=CC=CC=N2)NC(=O)C3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-methoxyphenyl)-pyridin-2-ylmethyl]pyrazine-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-fluoro-N-[(4-hydroxyphenyl)methyl]-N,2-dimethylbenzamide](/img/structure/B7630908.png)
![N-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]-N-methyl-1-(5-phenyl-1H-imidazol-2-yl)methanamine](/img/structure/B7630914.png)
![N-[(1,7-dimethylbenzimidazol-2-yl)methyl]-7-oxabicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B7630916.png)
![4-[2-(5-Pyridin-4-ylpyrazol-1-yl)ethylsulfonyl]benzonitrile](/img/structure/B7630924.png)
![[2-(Ethylamino)-1,3-thiazol-5-yl]-(3-pyridin-2-yloxypyrrolidin-1-yl)methanone](/img/structure/B7630944.png)

![6-Cyclobutyl-3-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]pyrimidin-4-one](/img/structure/B7630967.png)

![1-[(5-Methyl-1,3-oxazol-2-yl)methyl]-4-(trifluoromethyl)piperidin-4-ol](/img/structure/B7630980.png)

![4-[(2-Methylphenyl)methylsulfanyl]oxane](/img/structure/B7630993.png)

